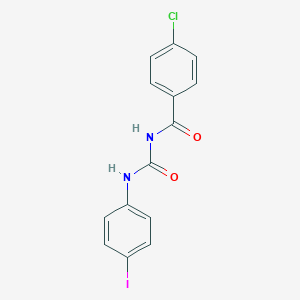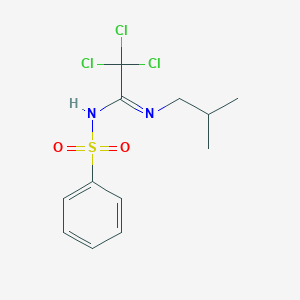![molecular formula C27H25NO6 B284449 2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B284449.png)
2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide, also known as IMMA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme, monoacylglycerol lipase (MAGL), which plays a crucial role in the regulation of endocannabinoid signaling in the brain. IMMA has been found to have a range of potential therapeutic applications, including the treatment of pain, inflammation, and anxiety.
Wirkmechanismus
2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide works by inhibiting the activity of MAGL, which is responsible for the breakdown of 2-AG in the brain. By inhibiting MAGL, this compound can increase the levels of 2-AG, which can bind to cannabinoid receptors in the brain and exert a range of physiological effects. These effects include the reduction of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of 2-AG in the brain, which can bind to cannabinoid receptors and exert a range of beneficial effects. This compound has also been found to reduce pain and inflammation in animal models, and to have anxiolytic effects in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide has a number of advantages for use in lab experiments. It is a potent inhibitor of MAGL, which makes it a useful tool for studying the role of endocannabinoids in the brain. However, this compound is not without limitations. It has been found to have poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective MAGL inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is interest in exploring the potential use of this compound in the treatment of a range of diseases, including chronic pain, inflammation, and anxiety disorders.
Synthesemethoden
2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the condensation of 7-hydroxycoumarin with 2-isopropylphenol, followed by the reaction of the resulting intermediate with N-(4-methoxyphenyl)acetamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide has been extensively studied in the context of its potential therapeutic applications. It has been found to be a potent inhibitor of MAGL, which is responsible for the degradation of the endocannabinoid, 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound can increase the levels of 2-AG in the brain, which has been shown to have a range of beneficial effects, including the reduction of pain, inflammation, and anxiety.
Eigenschaften
Molekularformel |
C27H25NO6 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C27H25NO6/c1-17(2)21-6-4-5-7-23(21)34-25-15-33-24-14-20(12-13-22(24)27(25)30)32-16-26(29)28-18-8-10-19(31-3)11-9-18/h4-15,17H,16H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
BURYVIPFSHFGKQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)

![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
